![molecular formula C20H11Cl2F3N2O4 B5110376 N-(2,5-dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5110376.png)
N-(2,5-dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide (also known as DCF-TMPB) is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DCF-TMPB is a member of the benzamide family and is structurally similar to other compounds that have been shown to have anti-inflammatory, anti-tumor, and anti-viral effects. In
Mecanismo De Acción
The mechanism of action of DCF-TMPB is not fully understood, but studies have shown that it acts on several cellular pathways. DCF-TMPB has been shown to inhibit the activity of several enzymes involved in cell proliferation, including cyclin-dependent kinases and topoisomerases. Additionally, DCF-TMPB has been shown to induce apoptosis (cell death) in cancer cells by activating several pro-apoptotic proteins.
Biochemical and Physiological Effects:
DCF-TMPB has been shown to have several biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory effects, DCF-TMPB has been shown to inhibit angiogenesis (the formation of new blood vessels), which is a crucial step in tumor growth and metastasis. Additionally, DCF-TMPB has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCF-TMPB has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, DCF-TMPB has been shown to have low toxicity, which makes it suitable for in vitro and in vivo experiments. However, there are also limitations to using DCF-TMPB in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific cellular pathways. Additionally, DCF-TMPB has been shown to have low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on DCF-TMPB. One area of research is to further investigate its mechanism of action and identify specific cellular pathways that it targets. Additionally, researchers could explore the potential of DCF-TMPB in combination therapies with other anti-cancer or anti-inflammatory drugs. Another area of research is to investigate the potential of DCF-TMPB in the treatment of viral infections, as some studies have shown that it has anti-viral effects. Finally, researchers could explore the potential of DCF-TMPB in the treatment of neurological diseases, as some studies have shown that it has neuroprotective effects.
Métodos De Síntesis
DCF-TMPB can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2,5-dichloroaniline with 2-nitro-4-trifluoromethylphenol in the presence of a catalyst to form 2,5-dichloro-4-nitrophenol. This compound is then reacted with benzoyl chloride to form DCF-TMPB.
Aplicaciones Científicas De Investigación
DCF-TMPB has been shown to have potential therapeutic applications in several areas of research. One of the most promising applications of DCF-TMPB is in the treatment of cancer. Studies have shown that DCF-TMPB has anti-tumor effects in several types of cancer cells, including breast, lung, and liver cancer cells. Additionally, DCF-TMPB has been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2F3N2O4/c21-12-6-7-14(22)15(10-12)26-19(28)13-3-1-2-4-17(13)31-18-8-5-11(20(23,24)25)9-16(18)27(29)30/h1-10H,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSMTESGYFDRJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-methyl-2-furyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5110293.png)
![2-acetyl-3-(4-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5110299.png)

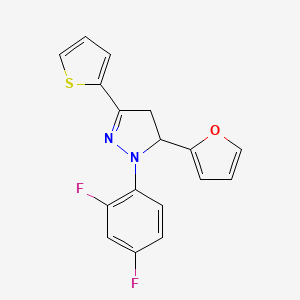
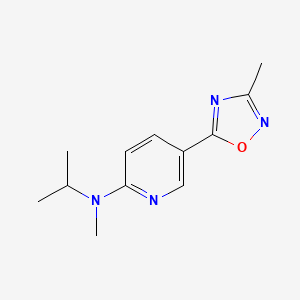
![1-cycloheptyl-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5110309.png)
![N-(3-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5110322.png)
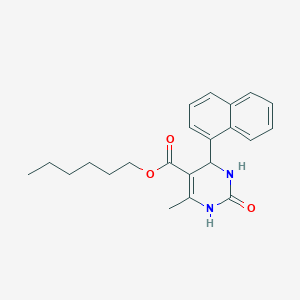
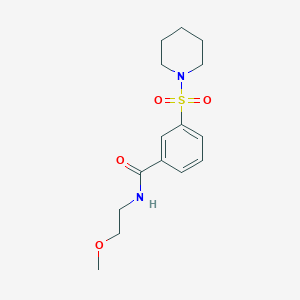
![N~2~-(2,5-dimethoxyphenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5110344.png)
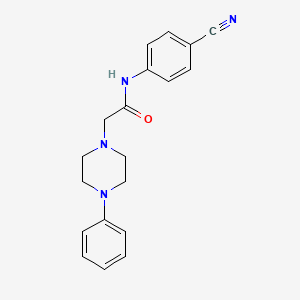
![1-{2-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5110362.png)
![1-(4-chlorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine](/img/structure/B5110370.png)
![N-[4-(N-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5110371.png)